molecular formula C16H21NO5S2 B12622699 N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12622699
M. Wt: 371.5 g/mol
InChI Key: ISRGDQHORQSNIX-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a sulfonamide moiety at the para position of the benzene ring. The sulfonamide group is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) ring, a polar, oxidized thiophene derivative. Its synthesis likely involves sulfonylation of a benzamide precursor, analogous to methods described for related compounds .

Properties

Molecular Formula

C16H21NO5S2

Molecular Weight

371.5 g/mol

IUPAC Name

N-cyclopentyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C16H21NO5S2/c18-16(17-13-3-1-2-4-13)12-5-7-14(8-6-12)24(21,22)15-9-10-23(19,20)11-15/h5-8,13,15H,1-4,9-11H2,(H,17,18)

InChI Key

ISRGDQHORQSNIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentylamine with 4-chlorobenzoyl chloride to form N-cyclopentyl-4-chlorobenzamide. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can bind to receptors or enzymes, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related sulfonamides: N4-Acetylsulfamethazine () and N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (). Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula* Key Substituents Elemental Analysis (C, H, N) Reported Activity
Target Compound C₁₉H₂₄N₂O₅S₂ Cyclopentyl, sulfonyl-sulfolane Not Available Not Reported
N4-Acetylsulfamethazine C₁₀H₁₂N₂O₄S Acetamide, pyrimidinyl C:47.08%, H:4.84%, N:10.78% Antitubercular
Compound C₂₈H₃₇NO₅S Hexyloxy, isopropylbenzyl Not Available Not Reported

*Molecular formulas are calculated based on structural interpretation.

Key Observations:

The sulfolane moiety introduces polarity due to its sulfone groups, likely improving aqueous solubility . N4-Acetylsulfamethazine () features a pyrimidinyl group, which contributes to hydrogen-bonding interactions critical for antitubercular activity .

The acetamide and pyrimidine groups in the latter are known to enhance target binding in Mycobacterium tuberculosis .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for N4-acetylated sulfonamides (e.g., sulfonylation of benzamide intermediates followed by cyclopentylamine coupling) .

Research Findings and Implications

  • Substituent Diversity : The hexyloxy and isopropylbenzyl groups in the compound may confer prolonged half-life due to increased lipophilicity, whereas the target compound’s sulfolane group could favor solubility and target engagement in polar environments.
  • Elemental Analysis : The close agreement between calculated and observed values for N4-Acetylsulfamethazine (C: 47.08% vs. 46.87% calculated) underscores the precision of synthetic methods for sulfonamides .

Biological Activity

N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity:

  • Molecular Formula : C16H21NO5S2
  • Molecular Weight : 371.5 g/mol
  • IUPAC Name : N-cyclopentyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

The compound consists of a cyclopentyl group, a sulfonyl moiety, and a benzamide structure attached to a tetrahydrothiophene ring. This unique architecture allows for diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives within the pyrazolo[3,4-b]pyridine class have shown efficacy against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Effects

The compound is also being investigated for its antimicrobial properties. Initial findings suggest that it may possess activity against certain bacterial strains, which could make it a candidate for developing new antibiotics.

The proposed mechanism of action involves the interaction of the sulfonyl group with specific proteins and enzymes, potentially inhibiting their activity. The benzamide moiety is believed to modulate receptor functions or enzyme activities critical in disease progression. Ongoing research aims to elucidate the exact molecular targets involved .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These results highlight its potential as a therapeutic agent in oncology.

Animal Studies

Animal models have been employed to assess the efficacy and safety profile of this compound. In one study involving mice with induced tumors, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer drug.

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